Dimethyl-nitrosoaniline

Description

Historical Context and Evolution of Chemical Interest

The history of N,N-Dimethyl-4-nitrosoaniline is intrinsically linked to the expansion of the chemical industry in the late 19th and early 20th centuries. Its synthesis, typically achieved through the nitrosation of N,N-dimethylaniline, became a valuable process for industrial applications. ontosight.aidu.ac.in Initially, much of the interest in the compound stemmed from its crucial role as an intermediate in the burgeoning synthetic dye industry. chemimpex.comsolubilityofthings.com It served as a key building block for producing azo dyes, which are vital for creating vibrant and stable colors in textiles, plastics, and inks. chemimpex.com

Beyond the realm of color, its utility expanded to the rubber industry, where it was identified as an effective vulcanization accelerator. nih.govscbt.com This broadened its industrial relevance and sparked further investigation into its chemical properties. Over time, the unique characteristics imparted by its nitroso and dimethylamino functional groups have led to a sustained and evolving interest, transitioning from a primarily industrial commodity to a subject of academic and advanced materials research. solubilityofthings.comresearchgate.net

Fundamental Significance in Organic Chemistry and Materials Science

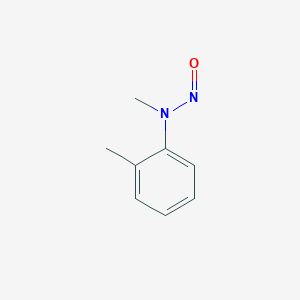

N,N-Dimethyl-4-nitrosoaniline is a compound of fundamental importance in both organic chemistry and materials science due to its distinct molecular structure. nih.govzfin.org It is a derivative of N,N-dimethylaniline with a nitroso group attached at the para position. nih.gov This combination of an electron-donating dimethylamino group and an electron-withdrawing nitroso group creates a molecule with significant charge-transfer characteristics, which is central to its reactivity and physical properties. nih.gov

In organic chemistry, it is recognized as a versatile intermediate for the synthesis of more complex molecules. chemimpex.comresearchgate.net Its nitroso group is highly reactive, allowing it to participate in a variety of chemical transformations. solubilityofthings.com The synthesis of N,N-Dimethyl-4-nitrosoaniline itself is a classic example of electrophilic aromatic substitution. du.ac.in

In the field of materials science, the compound is noted for its application in polymer chemistry, where it can enhance properties like color stability and resistance to degradation. chemimpex.com Furthermore, its derivative, N,N-Dimethyl-4-nitroaniline, is a benchmark chromophore used extensively in the study and development of nonlinear optical (NLO) materials. chemicalbook.comresearchgate.net Research has also explored the piezoelectric and superelastic properties of its crystalline form, highlighting its potential in advanced functional materials. researchgate.net

Table 1: Physicochemical Properties of N,N-Dimethyl-4-nitrosoaniline

| Property | Value |

|---|---|

| CAS Number | 138-89-6 ontosight.ai |

| Molecular Formula | C₈H₁₀N₂O solubilityofthings.com |

| Molecular Weight | 150.18 g/mol nih.gov |

| Appearance | Yellow to dark green crystalline solid solubilityofthings.comnih.govcymitquimica.com |

| Melting Point | 85-88 °C ontosight.aichemicalbook.com |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol (B145695) and chloroform (B151607) ontosight.aisolubilityofthings.com |

| IUPAC Name | N,N-dimethyl-4-nitrosoaniline nih.gov |

Overview of Key Research Domains

Scientific investigation into N,N-Dimethyl-4-nitrosoaniline spans several distinct domains, driven by its versatile chemical nature.

Dye and Pigment Manufacturing: It remains a key intermediate in the synthesis of azo dyes and other colorants, valued for producing vibrant and stable colors. chemimpex.comsolubilityofthings.com

Polymer Chemistry: The compound is utilized as a vulcanization accelerator for rubber and in the formulation of various polymers to improve their physical properties. chemimpex.comnih.gov It has also been studied as a radical trap in polymer coupling reactions, although with less efficiency than other agents. mdpi.com

Analytical Chemistry: It serves as a reagent in spectrophotometric methods for the detection and quantification of certain metal ions and nitroso compounds in environmental samples. chemimpex.compubcompare.ai It is also employed as a chemical probe for detecting hydroxyl radicals (•OH). soton.ac.uk

Organic Synthesis: Beyond dye production, it acts as a valuable building block for creating a range of complex organic molecules. chemimpex.comcymitquimica.com Its use as a spin trapping agent for detecting free radicals is another area of active research. nih.govmdpi.comnih.gov

Materials Science: Research has focused on its role in developing materials with nonlinear optical (NLO) properties. researchgate.net Its crystalline form has been studied for unique mechanical properties like superplasticity. researchgate.net

Biological and Toxicological Research: The compound has been investigated for its ability to induce the generation of free radicals and oxidative stress in biological systems, particularly in liver cells (HepG2). nih.govnih.gov This research aims to understand the mechanisms of its cytotoxicity. nih.govnih.gov

Biochemistry: In biochemistry, an oxidoreductase enzyme that can act on N,N-Dimethyl-4-nitrosoaniline has been identified in certain bacteria, highlighting its interaction with biological systems. uniprot.org

Table 2: Major Research Applications of N,N-Dimethyl-4-nitrosoaniline

| Research Domain | Specific Application |

|---|---|

| Dye & Pigment Industry | Intermediate for azo dyes chemimpex.comsolubilityofthings.com |

| Polymer Chemistry | Rubber vulcanization accelerator, polymer property enhancement, radical trap chemimpex.comnih.govmdpi.com |

| Analytical Chemistry | Reagent for metal ion and nitroso compound detection, hydroxyl radical probe chemimpex.compubcompare.aisoton.ac.uk |

| Organic Synthesis | Building block for complex molecules, spin trapping agent chemimpex.comnih.gov |

| Materials Science | Precursor for nonlinear optical (NLO) materials, study of crystalline properties researchgate.net |

| Toxicology | Study of free radical generation and cytotoxicity nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

N-methyl-N-(2-methylphenyl)nitrous amide |

InChI |

InChI=1S/C8H10N2O/c1-7-5-3-4-6-8(7)10(2)9-11/h3-6H,1-2H3 |

InChI Key |

MWHUIOFIRPAVBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(C)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to N,N-Dimethyl-4-nitrosoaniline

The synthesis of N,N-Dimethyl-4-nitrosoaniline is primarily achieved through well-established methods, with nitrosation reactions of anilines being the most common.

Nitrosation Reactions of Anilines

The most prevalent method for synthesizing N,N-Dimethyl-4-nitrosoaniline is the nitrosation of N,N-dimethylaniline. du.ac.inprepchem.com This electrophilic aromatic substitution reaction typically involves treating N,N-dimethylaniline with a source of the nitrosonium ion (NO⁺). doubtnut.com

A standard laboratory procedure involves dissolving N,N-dimethylaniline in concentrated hydrochloric acid and cooling the solution to below 0°C with ice. du.ac.inprepchem.com A solution of sodium nitrite (B80452) in water is then added slowly while maintaining a low temperature (not exceeding 8-10°C) to generate nitrous acid (HNO₂) in situ. du.ac.indoubtnut.com The nitrous acid is subsequently protonated by the strong acid to form the electrophilic nitrosonium ion. doubtnut.com

The nitrosonium ion then attacks the electron-rich para position of the N,N-dimethylaniline ring, leading to the formation of a resonance-stabilized arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding N,N-dimethyl-4-nitrosoaniline hydrochloride as a yellow crystalline solid. du.ac.in The free base, N,N-dimethyl-4-nitrosoaniline, can be obtained by treating the hydrochloride salt with a stoichiometric amount of a base like sodium hydroxide. du.ac.inprepchem.com

| Reactant | Reagent | Conditions | Product |

| N,N-dimethylaniline | Sodium nitrite, Hydrochloric acid | Below 0°C, then not exceeding 8-10°C | N,N-Dimethyl-4-nitrosoaniline hydrochloride |

| N,N-Dimethyl-4-nitrosoaniline hydrochloride | Sodium hydroxide | - | N,N-Dimethyl-4-nitrosoaniline |

This interactive data table summarizes the key components of the nitrosation reaction.

Photochemical Synthesis Approaches

While less common than nitrosation, photochemical methods have been explored in the context of reactions involving related compounds. For instance, the photoexcitation of 4-nitro-N,N-dimethylaniline can lead to demethylation, a process that can be influenced by external acceptors or the solvent system. rsc.org Time-resolved UV-vis spectroscopy has been used to characterize the triplet state of compounds like 4-nitroaniline (B120555) and its N-methylated derivatives, which are structurally related to N,N-Dimethyl-4-nitrosoaniline. rsc.org The triplet state of 4-nitro-N,N-dimethylaniline has been shown to react with other nitroarenes, resulting in demethylation. rsc.org Although not a direct synthesis of N,N-Dimethyl-4-nitrosoaniline, this highlights the potential of photochemical pathways to modify the N,N-dimethylaniline scaffold.

Exploration of Alternative Precursors

Research into alternative precursors for C-nitroso compounds exists. While direct synthesis of N,N-Dimethyl-4-nitrosoaniline from alternative precursors is not widely documented, related chemistries offer insights. For example, the oxidation of 4-iodo-N,N-dimethylaniline can yield N,N-dimethyl-4-nitrosoaniline. Another area of research involves the reaction of urea (B33335) with nitrobenzene (B124822) in the presence of a base and a polar organic solvent to produce 4-nitrosoaniline, a related primary amine. google.com Furthermore, N,N-dimethyl-4-nitrosoaniline itself is used as a precursor in the synthesis of other compounds, such as azo dyes, by reacting it with primary amines like 2-aminopyridine. researchgate.net

Mechanistic Investigations of N,N-Dimethyl-4-nitrosoaniline Reactions

The reactivity of N,N-Dimethyl-4-nitrosoaniline is characterized by its participation in various substitution reactions, with the formation of interesting intermediates.

Electrophilic and Nucleophilic Substitution Reactions

The dimethylamino group in N,N-Dimethyl-4-nitrosoaniline is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, under strongly acidic conditions, such as during nitration with a mixture of concentrated sulfuric and nitric acids, the amino group is protonated. stackexchange.comdoubtnut.com This protonated form becomes a deactivating, meta-directing group, leading to the formation of meta-nitro-N,N-dimethylaniline as the major product. stackexchange.comdoubtnut.com

N,N-Dimethyl-4-nitrosoaniline can also undergo nucleophilic substitution reactions. For instance, it reacts with arylsulfinic acids. researchgate.net Depending on the reaction conditions, different products can be obtained. Electrochemical oxidation in the presence of arylsulfinic acids at pH 7.0 yields N,N-diarylsulfonyl derivatives, while chemical reaction at pH 2.0 provides N-arylsulfonyl-3-arylsulfonyl derivatives. researchgate.net

| Reaction Type | Reagents | Key Feature | Major Product |

| Electrophilic Substitution (Nitration) | Conc. H₂SO₄, Conc. HNO₃ | Protonation of dimethylamino group | meta-nitro-N,N-dimethylaniline |

| Nucleophilic Substitution | Arylsulfinic acids (electrochemical, pH 7.0) | Oxidation | N,N-diarylsulfonyl derivatives |

| Nucleophilic Substitution | Arylsulfinic acids (chemical, pH 2.0) | - | N-arylsulfonyl-3-arylsulfonyl derivatives |

This interactive data table outlines various substitution reactions of N,N-Dimethyl-4-nitrosoaniline.

The reaction of N,N-Dimethyl-4-nitrosoaniline with electrophiles can lead to the formation of reactive cationic intermediates. When N,N-Dimethyl-4-nitrosoaniline reacts with benzoyl chloride, it forms a complex salt containing a cation that is a hybrid between a nitrenium ion and an iminium ion. rsc.orgnih.govresearchgate.net This intermediate is electrophilic and can react with various nucleophiles.

Studies have shown that this salt reacts with nucleophiles like indoles and indolizines, resulting in the formation of new carbon-nitrogen bonds. rsc.orgnih.govresearchgate.net This reaction proceeds via the nitrenium ion form of the cation. rsc.orgnih.govresearchgate.net Interestingly, this substitution reaction can be in competition with an electron transfer process, which leads to the formation of a dimer of the nucleophile and the corresponding azoxy compound of N,N-dimethyl-4-nitrosoaniline. rsc.orgnih.govresearchgate.net In some instances, unexpected products, such as a chlorinated azoxy derivative, have been isolated and characterized by X-ray analysis. rsc.orgnih.govresearchgate.net

Carbon-Nitrogen Bond Forming Processes

The synthesis of p-nitroso-N,N-dimethylaniline is primarily achieved through the direct nitrosation of N,N-dimethylaniline. nih.gov This electrophilic aromatic substitution reaction involves the attack of a nitrosating agent on the electron-rich aromatic ring of N,N-dimethylaniline. doubtnut.com

The reaction is typically carried out by treating N,N-dimethylaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). doubtnut.comchembk.com The process is conducted at low temperatures, often under ice-bath conditions, to control the reaction rate and prevent the decomposition of the product. chembk.comdu.ac.in

The key electrophile in this reaction is the nitrosonium ion (NO⁺). doubtnut.com It is formed from the protonation of nitrous acid. The electron-donating dimethylamino group of N,N-dimethylaniline activates the aromatic ring, directing the electrophilic attack of the nitrosonium ion to the para position. doubtnut.com This leads to the formation of a resonance-stabilized intermediate, which then loses a proton to yield p-nitroso-N,N-dimethylaniline hydrochloride. The free base can be obtained by treating the hydrochloride salt with a base like sodium hydroxide. du.ac.in

An alternative approach involves the nitrosation of N,N-dialkylanilines using nitrosonium ethyl sulfate, which can also yield the 4-nitroso-N,N-dialkylaniline products. nih.gov

Oxidation and Reduction Pathways of the Nitroso Group

The nitroso group of p-nitroso-N,N-dimethylaniline is redox-active and can undergo both oxidation and reduction reactions.

Oxidation:

p-Nitroso-N,N-dimethylaniline can be oxidized by singlet oxygen, leading to the bleaching of the compound. This property is utilized in assays for detecting singlet oxygen.

Electrochemical oxidation of p-nitroso-N,N-dimethylaniline can lead to the formation of a p-quinonediimine dication in a two-electron process. rsc.org

In some reactions, C-nitrosation can be followed by oxidation to form C-nitro compounds. psu.edu

Reduction:

The nitroso group can be reduced to an amino group to form N,N-dimethyl-p-phenylenediamine. This can be achieved using various reducing agents.

In the presence of an electron donor like N,N-dimethylaniline, the nitro group of other molecules (like metronidazole) can be photochemically reduced, with the nitroso compound acting as an intermediate. growingscience.com

The reduction of nitrosoarenes by arylamines, such as the reduction of nitrosobenzene (B162901) by N,N-dimethylaniline, can be a competing pathway in reactions like the Baeyer-Mills reaction, leading to byproducts like azoxybenzene. rsc.org

Dimerization and Azodioxy Compound Formation Mechanisms

Aromatic C-nitroso compounds, including derivatives of nitrosoaniline, exhibit a characteristic tendency to dimerize, forming azodioxy compounds. researchgate.net This reversible process involves the formation of a nitrogen-nitrogen bond between two monomeric nitroso molecules. researchgate.net

The dimerization can result in two stereoisomers, the E (trans) and Z (cis) azodioxides. researchgate.net In the solid state, aromatic nitroso compounds often exist as dimers. researchgate.net The equilibrium between the monomer and dimer is influenced by factors such as temperature, solvent, and the presence of substituents on the aromatic ring. researchgate.net For instance, electron-withdrawing substituents tend to enhance the reactivity of the nitroso group towards dimerization. at.ua

While p-nitroso-N,N-dimethylaniline itself is typically monomeric, related dinitroso compounds can form intramolecular cis-azodioxy groups or intermolecular trans- or cis-azodioxy linkages, leading to dimers, oligomers, or polymers. nih.gov The formation of azodioxy groups between nitroso groups on different polymer chains can be identified using techniques like 13C CP MAS NMR spectroscopy. nih.gov The steric hindrance from substituents can also play a significant role; for example, 2,6-di-tert-butylnitrosobenzene is unable to self-dimerize due to steric effects. nih.gov

Photochemical Transformations and Decomposition Mechanisms

p-Nitroso-N,N-dimethylaniline and related compounds can undergo various transformations upon exposure to light. The photochemistry of nitrosamines often involves the homolytic scission of the N–N bond, generating an aminium radical and nitric oxide, particularly under acidic conditions. acs.org

In the presence of air, photolysis can lead to products containing a nitrate (B79036) ester instead of a C-nitroso group. acs.org The photolysis of N-nitroso-N-methylaniline can produce ring-nitrated products alongside the corresponding nitramine. acs.org

The photodegradation of certain drugs can be influenced by the presence of N,N-dimethylaniline. For example, the photochemical transformation of metronidazole (B1676534) is facilitated by N,N-dimethylaniline acting as an electron donor, leading to the reduction of the nitro group. growingscience.com This process involves the generation of reactive intermediates like a nitro radical anion and a nitroso derivative. growingscience.com

The triplet state of 4-nitro-N,N-dimethylaniline can be demethylated upon photoexcitation in the presence of an external acceptor. rsc.org This reaction can proceed via an electron transfer mechanism, forming a C-centered radical intermediate. rsc.org

Role in Radical Reactions and Generation of Reactive Intermediates

p-Nitroso-N,N-dimethylaniline and its derivatives are actively involved in radical reactions, often acting as radical traps or participating in the generation of reactive intermediates.

The compound is well-known as a spin trapping agent, particularly for hydroxyl radicals (•OH), due to its high reaction rate with these species. researchgate.net However, its selectivity has been questioned, with some studies suggesting it can also undergo reductive bleaching. researchgate.net

In nitrosation reactions under certain acidic conditions, the rate-determining step can be the formation of a radical pair, such as PhNMe₂⁺•NO•. psu.edu This radical pair can then react rapidly with other species present in the reaction mixture. psu.edu

The mechanism of tertiary amine nitrosation can also involve the oxidation of the substrate to an amine radical cation by the nitrosonium ion (NO⁺). psu.edu This is followed by hydrogen atom abstraction to produce an iminium ion, which then leads to the final products. psu.edu

Photochemical reactions of nitroaromatic compounds in the presence of N,N-dimethylaniline can lead to the generation of free radicals. researchgate.net For example, the photoreduction of nitro compounds can form a nitrobenzene radical anion, and in some cases, an α-aminoethyl radical is formed from the dialkylaniline. researchgate.net The triplet state of 4-nitro-N,N-dimethylaniline can react with other nitroarenes via demethylation, producing a C-centered radical. rsc.org Furthermore, visible-light-driven photocatalysis using N,N-dimethylanilines can lead to the formation of azomethine ylides, which are key intermediates in cycloaddition reactions for synthesizing complex heterocyclic compounds. researchgate.net

Kinetics and Mechanisms of Nitrosation Reactions

The nitrosation of N,N-dimethylaniline is a well-studied reaction with kinetics and mechanisms that can vary depending on the reaction conditions, particularly the acidity of the medium.

In a typical nitrosation reaction using nitrous acid, the reaction is often first order with respect to both the N,N-dimethylanilinium ion and the nitrosonium ion (NO⁺), and zeroth order with respect to nitric acid at higher concentrations. psu.edu The rate-determining step is considered to be the formation of the PhNMe₂⁺•NO• radical pair. psu.edu

The regioselectivity of nitrosative dealkylation of related N,N-dialkyl aromatic amines is a function of acidity. psu.edu At high acidity, deethylation may predominate, while demethylation is favored at higher pH. psu.edu This suggests competing mechanistic pathways.

Several mechanisms for tertiary amine nitrosation have been proposed:

Oxidation of the amine to a radical cation by NO⁺, followed by hydrogen abstraction to form an iminium ion. psu.edu

NOH elimination from a nitrosammonium ion. psu.edu

Deprotonation of the radical cation to form an α-amino radical, which is then rapidly oxidized to the iminium ion. psu.edu

These competing pathways can lead to the formation of both N-nitroso compounds and C-nitro compounds. psu.edu The kinetic treatment of these reactions can be complex due to the presence of consecutive reactions. researchgate.net

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

The molecular structure and electronic properties of N,N-dimethyl-4-nitrosoaniline have been extensively elucidated using a variety of sophisticated spectroscopic methods. These techniques provide detailed insights into the atomic arrangement, bonding characteristics, and electronic behavior of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of N,N-dimethyl-4-nitrosoaniline in both solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the chemical environment of individual atoms within the molecule.

Proton NMR studies are fundamental in confirming the identity and investigating the dynamic behavior of N,N-dimethyl-4-nitrosoaniline. In deuterated chloroform (B151607) (CDCl₃), the spectrum typically displays distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic protons, due to the influence of the electron-donating dimethylamino group and the electron-withdrawing nitroso group, appear as complex multiplets in the aromatic region of the spectrum. The N-methyl protons give rise to a characteristic singlet. chemicalbook.com

Variable temperature ¹H dynamic NMR studies have been employed to investigate the thermodynamics of monomer-dimer equilibria in solution and the restricted rotation around the N=O group in the monomeric form. researchgate.net These studies provide valuable data on the energy barriers associated with conformational changes in the molecule. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for N,N-Dimethyl-4-nitrosoaniline

| Protons | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic CH | 6.70 - 8.07 | Multiplet |

| N-Methyl (N(CH₃)₂) | ~3.0 | Singlet |

¹³C NMR spectroscopy provides detailed information about the carbon framework of N,N-dimethyl-4-nitrosoaniline. The proton-decoupled spectra show distinct signals for each unique carbon atom, including the methyl carbons, the substituted aromatic carbons (C-N(CH₃)₂ and C-NO), and the unsubstituted aromatic carbons. tandfonline.comcapes.gov.br

Dynamic ¹³C NMR studies at various temperatures have been instrumental in determining the activation barriers to rotation around the aryl-nitroso (Ar-N(O)) bond. tandfonline.comcapes.gov.br For p-nitroso-N,N-dimethylaniline, the enthalpy of activation (ΔH‡) for this rotation has been determined to be 14.5 ± 0.6 kcal/mole, with an entropy of activation (ΔS‡) of 4.0 ± 2.0 e.u. tandfonline.comcapes.gov.br This technique is particularly useful for studying dynamic processes in compounds where ¹H NMR spectra may be too complex. tandfonline.comcapes.gov.br The chemical shifts of the carbon atoms are sensitive to the electronic character of the nitroso group and its orientation relative to the aromatic ring. researchgate.net

Table 2: ¹³C NMR Spectral Data for N,N-Dimethyl-4-nitrosoaniline

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-N (ipso) | ~153 |

| C-H (ortho to NMe₂) | ~112-113 |

| C-H (meta to NMe₂) | ~129-131 |

| C-NO (ipso) | ~147-149 |

| N-CH₃ | ~40 |

Heteronuclear NMR, particularly of ¹⁵N and ¹⁷O, offers direct insight into the electronic structure of the nitroso functional group, which is central to the molecule's reactivity.

Solid-state ¹⁵N NMR spectroscopy has been a powerful tool for investigating p-[¹⁵N]nitroso-N,N-dimethylaniline. illinois.eduacs.org As a monomeric green solid, it exhibits a remarkably large ¹⁵N chemical shift anisotropy (CSA) of 1479 ppm, one of the largest nitrogen CSAs reported. acs.orgnih.gov This large span is indicative of the unique electronic environment of the nitroso nitrogen. nih.gov The most shielded component of the nitrogen chemical shift tensor is oriented perpendicular to the C-N-O plane. acs.org The isotropic chemical shifts provide sensitive information about bonding and can be correlated with quantum chemical calculations. illinois.edu These studies help to understand the extreme differences in nitrogen chemical shielding between monomeric and dimeric nitroso species. acs.org

Solid-state ¹⁷O NMR studies on C-nitrosoarene compounds, including derivatives related to N,N-dimethyl-4-nitrosoaniline, have also been conducted. acs.org The ¹⁷O NMR signals of true C-nitroso compounds appear at a very low field (1265–1550 ppm), which is a characteristic feature of this functional group. researchgate.net Both ¹⁵N and ¹⁷O chemical shifts have been shown to be reliable predictors of the tendency for nitroso compounds to self-dimerize. researchgate.net

Table 3: Solid-State ¹⁵N NMR Data for p-[¹⁵N]nitroso-N,N-dimethylaniline

| Parameter | Value (ppm) | Reference |

|---|---|---|

| Chemical Shift Anisotropy (CSA) | 1479 | acs.org |

| Isotropic Chemical Shift Range | 171 to 802 | illinois.edu |

Note: Isotropic shifts are reported downfield from NH₃ (ext, l). illinois.edu

Electronic Absorption and UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within N,N-dimethyl-4-nitrosoaniline, which are responsible for its characteristic green color and chromophoric properties. guidechem.com

The UV-Vis spectrum of N,N-dimethyl-4-nitrosoaniline exhibits several absorption maxima (λₘₐₓ). The intense absorption at longer wavelengths is a key feature of its chromophoric nature. psu.ac.th The structure, featuring a nitroso group at the para position to a dimethylaniline moiety, creates a powerful push-pull system that facilitates intramolecular charge transfer, contributing to its redox-active and chromophoric properties.

Reported spectral data show maximum absorptions at various wavelengths, including a strong absorption band around 428 nm, which is often monitored in chemical reactions. Another source reports a λₘₐₓ at 350 nm (ε ≈ 4.5 × 10⁴ M⁻¹cm⁻¹). The NIST Chemistry WebBook also provides a reference spectrum for this compound. nist.gov These electronic transitions are sensitive to the molecular environment and are a subject of interest in both experimental and theoretical studies. researchgate.net

Table 4: UV-Visible Absorption Maxima for N,N-Dimethyl-4-nitrosoaniline

| Solvent | λₘₐₓ (nm) | Molar Extinction Coefficient (ε) / Log ε |

|---|---|---|

| Not Specified | 350 | ~4.5 × 10⁴ M⁻¹cm⁻¹ |

| Alcohol | 234 | log ε = 3.67 |

| Alcohol | 273 | log ε = 3.82 |

| Alcohol | 305 | log ε = 3.18 |

| Alcohol | 314 | log ε = 3.14 |

| 95% Ethanol (B145695) | 271.6 | E = 388 (1%, 1 cm) |

Data compiled from multiple sources. guidechem.com

Vibrational Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. In N,N-dimethyl-4-nitrosoaniline, the C-N=O stretching vibration and C-N stretching vibrations are of particular interest. One study identified a medium intensity band at 1526 cm⁻¹ and a strong band at 1118 cm⁻¹. pw.edu.pl These are thought to correspond to the C-N=O and C-N stretching vibrations, respectively. pw.edu.pl The identity of N,N-dimethyl-4-nitrosoaniline can be confirmed by its IR spectrum. merckmillipore.com

For comparison, the table below shows key IR absorption bands for N,N-dimethyl-4-nitrosoaniline and a related compound.

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| N,N-dimethyl-4-nitrosoaniline | C-N=O Stretch | 1526 |

| N,N-dimethyl-4-nitrosoaniline | C-N Stretch | 1118 |

Raman spectroscopy is another powerful technique for studying molecular vibrations. For a similar molecule, N,N-dimethyl-p-nitroaniline (DMPNA), the NO2 stretching mode in the Raman spectrum has been shown to be a good indicator of solvent polarity. nih.gov The vibrational frequency of this mode shifts from approximately 1340 cm⁻¹ in nonpolar solvents to 1300 cm⁻¹ in water. nih.gov This demonstrates a clear correlation between the vibrational frequency and the solvent environment. The Raman spectrum of N,N-dimethyl-4-nitrosoaniline is available for reference. chemicalbook.comspectrabase.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the molecular structure of a compound. The molecular weight of N,N-dimethyl-4-nitrosoaniline is 150.18 g/mol . merckmillipore.comsigmaaldrich.com The mass spectrum provides a fragmentation pattern that is unique to the molecule, confirming its identity. chemicalbook.comnist.gov The molecular ion peak (M+) is observed at m/z 150. chemicalbook.com

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular and Crystal Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal. The crystal structure of N,N-dimethyl-4-nitrosoaniline has been investigated, revealing a disordered structure. researchgate.net A related compound, 4,N-dimethyl-2-nitrosoaniline, was found to crystallize in the triclinic space group P1, with two crystallographically distinct but similarly conformed molecules in the crystal. researchgate.net Both molecules were determined to be planar. researchgate.net

The following table summarizes the crystallographic data for 4,N-Dimethyl-2-nitrosoaniline. researchgate.net

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.636(3) |

| b (Å) | 8.631(3) |

| c (Å) | 11.101(2) |

| α (°) | 92.57(2) |

| β (°) | 94.12(2) |

| γ (°) | 105.02(2) |

| Volume (ų) | 795(1) |

| Z | 4 |

Investigation of Intramolecular and Intermolecular Interactions

The interplay of intramolecular and intermolecular forces dictates the solid-state structure and properties of N,N-dimethyl-4-nitrosoaniline. In the vapor phase, photoelectron spectra reveal significant electronic interactions. The O1s spectrum shows a distinct multi-peak structure, while the N1s spectrum, representing both the nitroso and dimethylamino nitrogens, is less structured. mpg.de Theoretical calculations suggest these features arise from a combination of singly and doubly excited electronic states. mpg.de

In the solid state, intermolecular interactions become prominent. N,N-dimethyl-4-nitrosoaniline can form molecular complexes, for instance with 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, where the two molecules are linked by hydrogen bonds and π-π* interactions. researchgate.net In such complexes, intermolecular contacts shorter than 3.2 angstroms are observed between adjacent complexes, which are arranged in double layers. researchgate.net The geometry of the dimethylaminophenyl group in both molecules of the complex suggests a contribution from a para-quinonoid resonance structure. researchgate.net

In a derivative, 4,N-dimethyl-2-nitrosoaniline, weak intramolecular hydrogen bonding is observed between the nitroso oxygen and the amine hydrogen atom. iucr.orgresearchgate.net This interaction is facilitated by the planar conformation of the molecule. iucr.org The bond distances for this interaction are N...O distances of 2.619(5) Å and 2.592(5) Å, and O...H distances of 2.01(4) Å and 1.97(4) Å, with an N-H...O angle of 128(1)°. iucr.orgresearchgate.net These interactions, along with significant 3,5-diene character in the benzene (B151609) ring and short extra-annular C-N bonds, indicate a dipolar nature with the positive pole at the amine and the negative pole at the nitrosyl group. iucr.org

Structural Characterization of N,N-Dimethyl-4-nitrosoaniline Derivatives

X-ray diffraction studies have been crucial in determining the crystal and molecular structure of N,N-dimethyl-4-nitrosoaniline derivatives. For example, the derivative 4,N-dimethyl-2-nitrosoaniline crystallizes in the triclinic space group P1. iucr.org The crystal structure contains two crystallographically distinct molecules that have similar conformations. iucr.org Both molecules are essentially planar. iucr.org

The introduction of substituents to the N,N-dimethyl-4-nitroaniline core, a related compound, significantly influences the molecular geometry. Studies on a series of its derivatives show that the dimethylamino group has a trigonal-pyramidal configuration and is considerably twisted with respect to the benzene ring plane in molecules with a substituent in the ortho-position. researchgate.net Conversely, in meta-substituted derivatives, the dimethylamino group is planar. researchgate.net

Detailed crystallographic data for 4,N-dimethyl-2-nitrosoaniline highlights the precise arrangement of atoms in the crystal lattice.

Table 1: Crystal Data and Structure Refinement for 4,N-Dimethyl-2-nitrosoaniline

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₀N₂O |

| Formula Weight | 150.18 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.636(3) |

| b (Å) | 8.631(3) |

| c (Å) | 11.101(2) |

| α (°) | 92.57(2) |

| β (°) | 94.12(2) |

| γ (°) | 105.02(2) |

| Volume (ų) | 795(1) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.25 |

Data sourced from Pritchard et al. (1989). iucr.org

The structural analysis of these derivatives provides fundamental information for understanding their chemical reactivity and physical properties, which is essential for their application in areas like non-linear optics and as precursors in organic synthesis. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and properties. For a molecule like Dimethyl-nitrosoaniline, these calculations can predict its geometry, the distribution of electrons, and how it will interact with other molecules or light. Two main approaches are widely used: Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications in chemistry. scite.aiindexcopernicus.com

DFT calculations are extensively used to predict the equilibrium geometry of molecules, including bond lengths, bond angles, and dihedral angles. For aromatic compounds like N,N-dimethyl-4-nitrosoaniline, a key structural question is the planarity of the molecule and the orientation of the dimethylamino and nitroso groups relative to the benzene (B151609) ring.

While specific DFT studies on N,N-dimethyl-4-nitrosoaniline's geometry are not abundant in the literature, extensive research on the closely related molecule N,N-dimethyl-4-nitroaniline provides valuable insights. In DFT studies of N,N-dimethyl-4-nitroaniline, the geometry is optimized to find the lowest energy conformation. researchgate.net These studies often show that the dimethylamino group has a trigonal-pyramidal configuration and is twisted with respect to the plane of the benzene ring. colostate.edu This twisting is a result of the balance between the steric hindrance of the methyl groups and the electronic effects of π-conjugation between the nitrogen lone pair and the aromatic ring.

The electronic structure can also be thoroughly analyzed using DFT. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. researchgate.net Analyses like Natural Bond Orbital (NBO) can be employed to understand charge distribution, intramolecular charge transfer, and hyperconjugative interactions. researchgate.net

Table 1: Representative Predicted Geometric Parameters for N,N-dimethylaniline Derivatives from DFT Calculations (Note: Data is illustrative, based on typical findings for related aniline (B41778) derivatives)

| Parameter | Predicted Value | Significance |

| C-N (amino) bond length | ~1.39 Å | Shorter than a typical C-N single bond, indicating π-conjugation. |

| N-O (nitroso) bond length | ~1.25 Å | Intermediate between a single and double bond. |

| C-N-C (amino) bond angle | ~118° | Close to 120°, suggesting sp² hybridization but with some pyramidal character. |

| Ring-NMe₂ Dihedral Angle | 10-30° | Indicates a non-planar structure due to steric and electronic effects. |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

A relevant example is the computational study of the formation of N-nitrosodimethylamine (NDMA), a compound featuring the same core functional groups as N,N-dimethyl-4-nitrosoaniline. DFT calculations have been used to investigate the reaction mechanisms of NDMA formation from precursors like unsymmetrical dimethylhydrazine (UDMH) during ozonation. In these studies, various reaction pathways are proposed and computationally tested. For each elementary step, the structure of the transition state is located, and its energy is calculated. This allows researchers to determine the most energetically favorable pathway. For instance, calculations can show that a reaction proceeds via an initial hydrogen abstraction, followed by the oxidation of the resulting radical species. The calculated activation energies for each step help to explain the observed product distributions under different reaction conditions.

Table 2: Example of DFT-Calculated Energetics for a Reaction Step (Note: Values are hypothetical and for illustrative purposes only)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS1) | +15.2 |

| Intermediate | -5.8 |

| Activation Energy | +15.2 |

DFT can be used to simulate various types of spectra, providing a direct link between computational models and experimental observations. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic absorption spectra, such as UV-Visible spectra.

TD-DFT calculations can predict the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of electronic transitions. For N,N-dimethyl-4-nitrosoaniline, this would involve calculating the transitions from the ground state to various excited states. The major absorption band for this compound is in the visible region, which is responsible for its color. Experimental studies show a characteristic absorbance reduction at 440 nm when it is used as a probe for certain reactive species. TD-DFT calculations could be employed to assign the specific electronic transition (e.g., n → π* or π → π*) responsible for this absorption band. researchgate.net By comparing the simulated spectrum with the experimental one, researchers can validate their computational model and gain a deeper understanding of the electronic structure of the molecule.

DFT is also applied to study non-covalent interactions between molecules. This is crucial for understanding how this compound might interact with solvents, other reagents, or biological macromolecules. By calculating the total energy of a complex (e.g., a dimer or a solute-solvent cluster) and subtracting the energies of the individual isolated molecules, the intermolecular binding energy can be determined.

For example, DFT studies on complexes of aniline with water have been performed to analyze the hydrogen bonding interactions. These calculations can distinguish between different binding motifs, such as water acting as a hydrogen bond donor to the nitrogen lone pair or the aniline N-H group donating a hydrogen bond to the water oxygen. Similar studies have been conducted on aniline associates with nitrobenzene (B124822). researchgate.net For this compound, such calculations could quantify the strength of hydrogen bonds involving the nitroso oxygen atom or interactions with the π-system of the aromatic ring. Dispersion-corrected DFT functionals are often necessary to accurately describe the van der Waals forces that play a significant role in these complexes.

Ab Initio Methods for High-Level Structural Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods directly approximate the solution to the Schrödinger equation and can, in principle, converge to the exact solution as the level of theory and basis set size are increased. While computationally more demanding than DFT, they are often used to obtain highly accurate benchmark data for structural parameters and energies. colostate.edu

For molecules like the related N,N-dimethyl-4-nitroaniline, high-level ab initio calculations, such as Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster (CC) methods, can be used alongside experimental data like X-ray diffraction to refine molecular structures. colostate.edu Composite methods, such as the Gaussian-3 (G3) theories, combine results from several high-level calculations to achieve very high accuracy in predicting thermodynamic properties like enthalpies of formation. For instance, the G3(MP2)//B3LYP method has been applied to N,N-dimethyl-4-nitroaniline to study its thermodynamic properties of fusion and sublimation. indexcopernicus.com These high-accuracy methods are invaluable for validating the results of less computationally expensive DFT calculations and for providing definitive structural and energetic information.

Molecular Dynamics Simulations of Solvation and Interactions

Molecular dynamics (MD) simulations serve as a powerful tool to understand the behavior of molecules at an atomic level, including their interactions with solvents. While comprehensive studies focusing solely on the solvation dynamics of N,N-dimethyl-4-nitrosoaniline are not extensively detailed in the reviewed literature, its inclusion in simulations of more complex systems provides valuable insights. For instance, MD simulations have been employed to optimize nano micellar systems containing methylene (B1212753) blue, where N,N-dimethyl-4-nitrosoaniline (referred to as RNO in the study) was utilized as a probe molecule. researchgate.net Such studies, run using software like GROMACS, demonstrate the feasibility and importance of simulating the environment around this molecule to understand its behavior in applied contexts. researchgate.net

Experimental data on the molecule's behavior in different solvents complements computational approaches. Electrochemical studies of N,N-dimethyl-4-nitrosoaniline in various nonaqueous solvents, such as acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and an ionic liquid, have determined its diffusion coefficients. This data is crucial for validating and parameterizing computational models of its solvation and interaction. The diffusion coefficient was found to vary significantly with the solvent, highlighting the role of solvent-solute interactions.

Below is an interactive data table summarizing the experimentally determined diffusion coefficients of N,N-dimethyl-4-nitrosoaniline in different media.

| Solvent/Medium | Diffusion Coefficient (cm²/s) |

| Aqueous buffered solution | 3.7 x 10⁻⁵ |

| Acetonitrile (ACN) | Value not specified |

| Dimethyl sulfoxide (DMSO) | Value not specified |

| [EMIM][NTf2] (Ionic Liquid) | 1.31 x 10⁻⁷ |

| Data sourced from an electrochemical study of 4-Nitroso-N,N-dimethylaniline in nonaqueous solvents. fishersci.com |

Analysis of Electronic and Steric Effects on Reactivity

The reactivity of N,N-dimethyl-4-nitrosoaniline is fundamentally governed by the interplay of electronic and steric effects originating from its molecular structure. The molecule features a strong electron-donating N,N-dimethylamino group (-N(CH₃)₂) conjugated with an electron-withdrawing nitroso group (-N=O) through a benzene ring.

Electronic Effects: The powerful electron-donating nature of the dimethylamino group significantly increases the electron density of the aromatic ring, particularly at the para-position where the nitroso group is located. This donor-acceptor ("push-pull") system results in a polarized molecule with a significant dipole moment, which is a key factor in its non-linear optical properties. chemicalbook.com Electrochemical studies show that the presence of the electron-donating dimethylamino group influences its reduction potential. fishersci.com The reactivity of the nitroso group is also modulated by this electronic push. For instance, in reactions like thermal denitrosation, the presence of strongly electron-withdrawing groups on related N-nitrosoamides has been shown to encourage the denitrosative pathway. nih.gov

Steric Effects: The methyl groups of the dimethylamino moiety introduce steric bulk. While this does not significantly hinder the planarity of the core aromatic system, it can influence intermolecular interactions and the approach of reactants. In nucleophilic aromatic substitution (SNAr) reactions involving similar aniline derivatives, steric hindrance has been shown to dramatically reduce reaction rates. For example, the rate constant for the reaction of 4-nitrophenyl 2,4,6-trinitrophenyl ether with N-methylaniline is lowered by a factor of 10⁵ compared to aniline, an effect attributed to increased steric hindrance both in the formation of the reaction intermediate and during proton transfer steps. fishersci.ca Similar steric considerations would apply to reactions involving N,N-dimethyl-4-nitrosoaniline, where the two methyl groups present even greater steric crowding than a single methyl group. fishersci.ca

Thermochemical Calculations and Thermodynamic Properties

Computational Approaches: Thermochemical properties can be reliably calculated using high-level ab initio molecular orbital calculations. Methods like the Gaussian-3 composite method, specifically G3(MP2)//B3LYP, are employed for this purpose. sigmaaldrich.com This approach involves geometry optimization and frequency calculations using density functional theory (B3LYP) with a standard basis set (e.g., 6-31G(d)). From these calculations, zero-point energies and absolute enthalpies at standard conditions (298.15 K) can be derived. sigmaaldrich.com These computed values are then compared with experimental data where available to validate the theoretical models. sigmaaldrich.com

Experimental Data of a Reference Analogue: Due to its structural similarity and relevance in non-linear optics, N,N-dimethyl-4-nitroaniline (the nitro-analogue, 4DMNA) is often used as a reference compound. Extensive experimental work has been conducted to determine its thermodynamic properties. Differential scanning calorimetry (DSC) and the Knudsen mass-loss effusion method have been used to measure its properties of fusion and sublimation.

The table below presents the experimentally determined thermodynamic properties for the reference compound, N,N-dimethyl-4-nitroaniline .

| Thermodynamic Property | Value | Units |

| Temperature of Fusion (Tfus) | 420.36 ± 0.21 | K |

| Molar Enthalpy of Fusion (ΔlcrHm°) | 27.1 ± 0.4 | kJ·mol⁻¹ |

| Molar Entropy of Fusion (ΔlcrSm°) | 64.5 ± 1.0 | J·K⁻¹·mol⁻¹ |

| Molar Enthalpy of Sublimation (ΔgcrHm° at 298.15 K) | 100.8 ± 2.0 | kJ·mol⁻¹ |

| Molar Entropy of Sublimation (ΔgcrSm° at 298.15 K) | 181.8 ± 5.6 | J·K⁻¹·mol⁻¹ |

| Molar Gibbs Energy of Sublimation (ΔgcrGm° at 298.15 K) | 46.6 ± 2.7 | kJ·mol⁻¹ |

| Data derived from the experimental study of N,N-dimethyl-4-nitroaniline. |

These values for the nitro-analogue serve as a crucial benchmark for computational predictions and for understanding the energetic contributions of the functional groups.

Computational Studies of Non-Linear Optical Properties and Chromophore Design

N,N-dimethyl-4-nitrosoaniline is part of a class of donor-acceptor molecules known for their significant non-linear optical (NLO) properties. These properties are critical for applications in optical data storage, telecommunications, and information processing. Computational chemistry is instrumental in understanding and predicting the NLO response of such molecules, thereby guiding the design of new, more efficient chromophores.

The NLO properties of N,N-dimethylaniline derivatives are studied theoretically using methods such as second-order Møller-Plesset perturbation theory (MP2). chemicalbook.com The effect of solvents on the NLO properties is often investigated using the polarizable continuum model (PCM). chemicalbook.com A key parameter of interest is the first-order hyperpolarizability (β), which quantifies the second-order NLO response.

Computational studies focus on understanding how molecular modifications affect the hyperpolarizability. Key design strategies investigated include:

Donor and Acceptor Strength: Changing the electron-donating and accepting groups significantly impacts NLO properties. Replacing an amino group (-NH₂) with a stronger dimethylamino group (-N(CH₃)₂) generally increases the hyperpolarizability. chemicalbook.com

Conjugation Length: Extending the π-conjugated system that links the donor and acceptor groups can enhance the NLO response. chemicalbook.com

Additional Substituents: The placement of other substituents on the aromatic ring can further tune the electronic properties and optimize the NLO effect. chemicalbook.com

For a series of substituted anilines and N,N-dimethylanilines, it was found that the first-order hyperpolarizability is enhanced when the molecule possesses a strong N,N-dimethyl donor group and a strong acceptor group. chemicalbook.com The molecular geometry, which must be accurately determined by computational models, is a critical factor in correctly predicting NLO responses. du.ac.in The design of novel chromophores often involves optimizing the "push-pull" character of the molecule to maximize the difference in dipole moment between the ground and excited states, which is directly related to the hyperpolarizability. nist.gov

Chemical Applications and Functional Materials Research

Industrial Roles in Dye and Pigment Synthesis

N,N-Dimethyl-4-nitrosoaniline is a pivotal intermediate in the manufacturing of various colorants, particularly within the azo class of dyes. chemimpex.com Its chemical structure is conducive to the creation of dyes with desirable properties for textiles, plastics, and inks. chemimpex.com

Intermediate in Azo Dye Production and Chemistry

The synthesis of azo dyes is a cornerstone of the chemical industry, and N,N-Dimethyl-4-nitrosoaniline plays a crucial role in this process. Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–), which connect aromatic rings. nih.gov The production of these dyes typically involves a two-step process: diazotization followed by an azo coupling reaction. unb.ca

In the context of N,N-Dimethyl-4-nitrosoaniline, it can be utilized in condensation reactions with primary amines to form azo compounds. nih.gov More commonly, its precursor, N,N-dimethylaniline, is used in azo coupling reactions. For instance, in the synthesis of the well-known indicator dye Methyl Orange, N,N-dimethylaniline is coupled with the diazonium salt of sulfanilic acid. du.ac.in The general principle of this electrophilic aromatic substitution is the reaction of an electron-rich coupling component, such as N,N-dimethylaniline, with a diazonium salt. byjus.com

The chemistry involves the diazotization of a primary aromatic amine, such as sulfanilic acid, with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a mineral acid) to form a diazonium salt. du.ac.in This diazonium salt then acts as an electrophile and attacks the electron-rich para-position of N,N-dimethylaniline. du.ac.inbyjus.com

A simplified reaction for the formation of an azo dye using a derivative of aniline (B41778) is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O (Where Ar is an aryl group and X is an anion)

Azo Coupling: Ar-N₂⁺X⁻ + C₆H₅N(CH₃)₂ → Ar-N=N-C₆H₄N(CH₃)₂ + HX (Coupling with N,N-dimethylaniline)

This process is fundamental to the creation of a vast array of synthetic dyes. nih.gov

Contributions to Vibrant Coloration and Stability in Materials

The extensive conjugated systems of alternating double and single bonds, which include the azo group and the aromatic rings, are responsible for the vibrant colors of the resulting dyes. The specific color of the dye is influenced by the nature of the aromatic groups and any substituents present. The dimethylamino group in N,N-Dimethyl-4-nitrosoaniline is a powerful auxochrome, a group that intensifies the color of the chromophore (the color-producing part of the molecule).

Beyond the initial color, the stability of these dyes in various materials is a critical factor for their industrial application. This stability is often referred to as fastness, which includes light fastness, wash fastness, and resistance to chemical and physical degradation. The molecular structure of the dye, including the presence of specific functional groups, plays a significant role in these properties. mdpi.com For instance, the introduction of certain molecular fragments can either enhance or diminish the light fastness of azo dyes on fibers like wool and polyamide. mdpi.com Dyes derived from intermediates like N,N-Dimethyl-4-nitrosoaniline are valued for their ability to impart stable and long-lasting coloration to textiles and other materials. chemimpex.com

Table 1: Influence of Molecular Fragments on Azo Dye Light Fastness

| Fiber Type | Fragments that Increase Light Fastness | Fragments that Decrease Light Fastness |

| Wool | Nitrogen atoms, azo-bond connecting aromatic chains (with specific substituents), azo group connecting aromatic chain and aromatic chain with a sulphonic group. mdpi.com | Aromatic chain with primary or substituted amino groups. mdpi.com |

| Polyamide | Similar descriptors to wool. mdpi.com | Fragments containing primary amino groups, nitrogen atoms with azo-bonds. mdpi.com |

Utility as a Reagent in Organic Synthesis

The reactivity of N,N-Dimethyl-4-nitrosoaniline makes it a valuable reagent in the field of organic synthesis, where it serves as a foundational molecule for constructing more elaborate chemical structures and for facilitating specific chemical changes. chemimpex.com

Building Block for Complex Organic Molecules

N,N-Dimethyl-4-nitrosoaniline's unique chemical structure, featuring a reactive nitroso group, allows it to be a versatile building block for the synthesis of a variety of complex organic molecules. chemimpex.com It can be used as a precursor for the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. For example, it can undergo reactions to form azoxy derivatives. researchgate.net

One documented reaction involves N,N-Dimethyl-4-nitrosoaniline and diethyl-2-bromomalonate, showcasing its utility in creating more complex molecular architectures. researchgate.net The ability to participate in the formation of new carbon-nitrogen bonds is a key feature of its synthetic utility. researchgate.net

Facilitation of Specific Chemical Transformations

N,N-Dimethyl-4-nitrosoaniline is known to facilitate certain chemical transformations, acting as more than just a structural component. It can participate in condensation reactions, for instance, with o-aminobenzamide to yield 4,4′-azoxy-N,N-dimethylaniline. researchgate.net

Furthermore, it can react with reagents like benzoyl chloride to form a complex salt. This salt behaves as a precursor to a nitrenium ion, which is a highly reactive intermediate. researchgate.net The generation of this nitrenium ion allows for subsequent reactions with nucleophiles, such as indoles and indolizines, leading to the formation of new carbon-nitrogen bonds. researchgate.net This reactivity highlights its role in enabling specific and often complex chemical transformations. A delayed violent reaction has been noted with acetic anhydride (B1165640). nih.gov

Analytical Chemistry Methodologies

In the realm of analytical chemistry, N,N-Dimethyl-4-nitrosoaniline is employed as a reagent in various methods for the detection and quantification of specific chemical species. chemimpex.com

Its application extends to spectrophotometric techniques for the determination of nitrite and nitrate (B79036) ions. chemijournal.comresearchgate.net These methods are often based on diazotization and coupling reactions where the analyte (nitrite) reacts with a primary aromatic amine to form a diazonium salt, which then couples with another reagent to produce a colored azo dye. chemijournal.com The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the nitrite. For nitrate determination, it is first reduced to nitrite, which is then measured. chemijournal.comresearchgate.net

Additionally, N,N-Dimethyl-4-nitrosoaniline has been used as a reagent for the detection of certain metal ions. chemimpex.comgoogle.com Spectrophotometric methods, often involving the formation of a colored complex between the reagent and the metal ion, are common in this application. It has been mentioned as a sensitive developer for the spectrophotometric measurement of iridium, palladium, platinum, and rhodium. google.com The absorbance reduction of N,N-dimethyl-4-nitrosoaniline itself at 440 nm can also be used to quantify reactive oxygen species. researchgate.net Furthermore, it can be analyzed using high-performance liquid chromatography (HPLC). sielc.com

Table 2: Analytical Applications of N,N-Dimethyl-4-nitrosoaniline

| Application | Method | Principle |

| Nitrite/Nitrate Determination | Spectrophotometry | Participates in or is a product of a diazo coupling reaction to form a colored azo dye, where color intensity is proportional to analyte concentration. chemijournal.comresearchgate.net |

| Metal Ion Detection | Spectrophotometry | Acts as a developer, likely forming a colored complex with specific metal ions (e.g., iridium, palladium, platinum, rhodium). google.com |

| Reactive Oxygen Species Quantification | Spectrophotometry | The reduction in its absorbance at a specific wavelength (440 nm) is measured. researchgate.net |

| Compound Analysis | HPLC | Can be separated and quantified using reverse-phase high-performance liquid chromatography. sielc.com |

Reagent for Detection and Quantification in Chemical Systems

N,N-Dimethyl-4-nitrosoaniline is utilized in analytical chemistry as a reagent for various detection and quantification purposes. chemimpex.com It is employed in analytical techniques such as spectrophotometry to identify and measure the concentration of other nitroso compounds in environmental samples, which can be valuable for monitoring pollution. chemimpex.com Beyond nitroso compounds, it also serves as a reagent for detecting certain metal ions. chemimpex.com Its stability and ease of handling make it a suitable choice for researchers in developing new materials or optimizing chemical processes. chemimpex.com

Development and Assessment of Probe Molecules (e.g., for Hydroxyl Radicals)

A significant application of N,N-Dimethyl-4-nitrosoaniline (also known as p-nitrosodimethylaniline or RNO) is its role as a probe molecule and scavenger for detecting highly reactive free radicals, particularly hydroxyl radicals (•OH). nih.govaau.dkacs.org The methodology often relies on the "bleaching" of p-nitrosodimethylaniline, where its reaction with hydroxyl radicals causes a loss of color that can be measured spectrophotometrically to quantify the presence of the radical. nih.govmdpi.com

This compound is recognized for its high selectivity in trapping •OH radicals over other reactive oxygen species like singlet oxygen or superoxide (B77818) anions. researchgate.net The reaction rate for this trapping is very high, on the order of 10¹⁰ M⁻¹ s⁻¹. researchgate.net This specificity and efficiency make it a valuable tool in studying advanced oxidation processes (AOPs) and semiconductor photocatalysis, where the generation of hydroxyl radicals is a key mechanism. aau.dkresearchgate.net

In addition to colorimetric assays, p-nitrosodimethylaniline is used as a spin trap in conjunction with electron paramagnetic resonance (EPR) spectroscopy. aau.dkwikipedia.org Spin trapping is a technique used to detect and identify short-lived free radicals by reacting them with a "spin trap" molecule to form a more stable radical product (a spin adduct) that can be detected by EPR. wikipedia.org

| Property | Description | Source(s) |

| Analyte | Hydroxyl Radical (•OH) | nih.govaau.dkacs.org |

| Methodology | Colorimetric (bleaching) assay, Spin Trapping | nih.govaau.dkmdpi.com |

| Detection Principle | The compound is bleached (loses color) upon reaction with •OH radicals. The change in absorbance is measured. | nih.govacs.orgresearchgate.net |

| Selectivity | Highly selective for •OH over other reactive oxygen species (ROS). | researchgate.net |

| Reaction Rate | High reaction rate constant, in the order of 10¹⁰ M⁻¹ s⁻¹. | researchgate.net |

| Primary Applications | Semiconductor photocatalysis, Advanced Oxidation Processes (AOPs), Biochemical systems. | nih.govaau.dkresearchgate.net |

Applications in Polymer Science and Material Property Enhancement

N,N-Dimethyl-4-nitrosoaniline is incorporated into the formulation of certain polymers to improve their material properties. chemimpex.com Specifically, it can enhance the color stability of the polymer and increase its resistance to degradation. chemimpex.com These characteristics are particularly beneficial in the plastics industry, where maintaining the aesthetic and structural integrity of materials over time is crucial. chemimpex.com Research has also explored reacting N,N-Dimethyl-4-nitrosoaniline with biopolymers like chitosan (B1678972) to create novel polymer derivatives, such as azo-chitosan-dimethylaniline, for potential biological applications. researchgate.net

Design and Synthesis of N,N-Dimethyl-4-nitrosoaniline Derivatives for Advanced Materials

N,N-Dimethyl-4-nitrosoaniline serves as a valuable building block in the design and synthesis of derivatives for advanced materials, notably in the fields of dyes and nonlinear optics. chemimpex.com

It is a key intermediate in the manufacturing of azo dyes, which are widely used in the textile and printing industries due to their vibrant colors and stability. chemimpex.com The synthesis involves the reaction of N,N-Dimethyl-4-nitrosoaniline to create complex organic molecules with specific chromophoric properties. chemimpex.com

Furthermore, theoretical studies have investigated the nonlinear optical (NLO) properties of N,N-dimethylaniline derivatives. mq.edu.au These studies explore how modifications, such as altering donor and acceptor groups on the aniline structure, can significantly impact the first-order hyperpolarizability, a key parameter for NLO materials. mq.edu.au By strategically designing derivatives, it is possible to create advanced materials for photonic-based technologies. For example, research indicates that the NLO properties can be enhanced by using N,N-dimethyl as a donor group and a vinyl nitro group as an acceptor at the 4-position. mq.edu.au

| Derivative Class | Synthesis Approach | Target Application | Key Finding/Property | Source(s) |

| Azo Dyes | Use as an intermediate in coupling reactions. | Dyes and Pigments | Produces vibrant and stable colors for textiles and printing. | chemimpex.com |

| Azo-Chitosan Polymers | Condensation reaction between chitosan and 4-nitrosodimethylaniline. | Biological Applications | Creates novel biopolymer derivatives. | researchgate.net |

| NLO Chromophores | Theoretical modification of donor/acceptor groups. | Advanced Optical Materials | First-order hyperpolarizability increases with specific donor-acceptor combinations. | mq.edu.au |

Environmental Chemistry and Degradation Pathways

Mechanistic Studies of Environmental Transformation Processes

The transformation of N,N-dimethyl-4-nitrosoaniline in the environment is primarily driven by photolytic and oxidative processes. Understanding the mechanisms of these reactions is crucial for predicting the compound's persistence and the potential formation of transformation products.

The photolytic degradation of N,N-dimethyl-4-nitrosoaniline is a significant pathway for its removal from sunlit environmental compartments. The mechanisms, however, are often inferred from studies of structurally related compounds like N-nitrosodimethylamine (NDMA) due to a lack of direct research on N,N-dimethyl-4-nitrosoaniline itself.

In aquatic systems , the photolysis of aromatic nitroso compounds is influenced by the absorption of ultraviolet (UV) radiation. For NDMA, photolysis proceeds via cleavage of the N-N bond, leading to the formation of dimethylamine (B145610) and nitrite (B80452). It is proposed that N,N-dimethyl-4-nitrosoaniline undergoes a similar primary photochemical process. The initial step is the absorption of a photon, leading to an excited state, which can then undergo bond cleavage. The primary photolytic degradation pathways are thought to involve the homolytic cleavage of the N-NO bond, generating a dimethylaminophenyl radical and a nitric oxide radical. These highly reactive species can then participate in a series of secondary reactions with water and dissolved oxygen to form various degradation products.

In the atmosphere , N,N-dimethyl-4-nitrosoaniline is expected to be degraded by photolysis and by reaction with photochemically produced hydroxyl (•OH) radicals. When released into the air, NDMA is reported to be broken down quickly by sunlight, with a half-life of minutes. epa.gov The vapor-phase reaction with hydroxyl radicals is also a likely degradation pathway. The atmospheric lifetime of N,N-dimethyl-4-nitrosoaniline is expected to be short due to these rapid photochemical reactions. The degradation mechanism in the atmosphere is likely initiated by the absorption of solar radiation, leading to the cleavage of the nitroso group. The resulting radicals would then react with atmospheric oxidants, such as ozone and hydroxyl radicals, to form a variety of smaller, more oxidized products.

Ozonation is a common water treatment process that can effectively degrade many organic contaminants. While specific studies on the ozonation of N,N-dimethyl-4-nitrosoaniline are limited, the reaction mechanisms can be inferred from the ozonation of similar aromatic compounds, such as anilines and other aromatic nitro and nitroso compounds.

Ozone can react with N,N-dimethyl-4-nitrosoaniline through two primary mechanisms: direct reaction with the ozone molecule and indirect reaction with hydroxyl radicals (•OH) produced from ozone decomposition. The presence of the dimethylamino group, an electron-donating group, activates the aromatic ring, making it susceptible to electrophilic attack by ozone. The nitroso group can also be a site of oxidative attack.

Based on studies of aniline (B41778) ozonation, the reaction with N,N-dimethyl-4-nitrosoaniline is expected to yield a variety of byproducts. nih.gov The initial attack of ozone on the aromatic ring can lead to the formation of hydroxylated intermediates. Further oxidation can result in ring cleavage, producing smaller organic acids and aldehydes. mdpi.com Alternatively, reactions involving the nitrogen-containing functional groups can lead to the formation of nitrogenated byproducts. For instance, the ozonation of aniline has been shown to produce nitrobenzene (B124822), azobenzene, and azoxybenzene. nih.gov It is plausible that similar products, such as N,N-dimethyl-4-nitroaniline, could be formed from the ozonation of N,N-dimethyl-4-nitrosoaniline.

Computational studies on the ozonation of hydrazine (B178648) derivatives to form NDMA suggest that ozone attacks the nitrogen atoms, leading to the formation of intermediates that can then rearrange to form the final products. nih.gov A similar mechanism may be at play with N,N-dimethyl-4-nitrosoaniline, where ozone initially attacks the dimethylamino group, leading to a cascade of reactions that could result in the formation of various transformation products. The specific byproducts formed will depend on reaction conditions such as pH, ozone dose, and the presence of other water matrix components.

Development of Analytical Methods for Environmental Monitoring (chemical detection)

The reliable detection and quantification of N,N-dimethyl-4-nitrosoaniline in environmental samples are essential for assessing its occurrence, fate, and potential risks. Various analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography (GC) being the most common.

Several HPLC methods have been reported for the analysis of N,N-dimethyl-4-nitrosoaniline. sielc.com These methods typically utilize reverse-phase columns for separation. For mass spectrometry (MS) compatible applications, formic acid is used as a mobile phase additive instead of phosphoric acid. sielc.com

Gas chromatography is another powerful technique for the analysis of nitroso compounds. For the analysis of nitrosamines in environmental samples, GC is often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD). Sample preparation for GC analysis of environmental samples often involves an extraction step, such as liquid-liquid extraction with methylene (B1212753) chloride, followed by a concentration step. For complex matrices, a cleanup step may be necessary to remove interferences.

Solid-phase extraction (SPE) is a widely used sample preparation technique for the extraction and preconcentration of organic compounds from aqueous samples. Various sorbents can be used for the SPE of nitrosamines and related compounds from water samples. The choice of sorbent and elution solvent is critical for achieving high recovery and minimizing matrix effects. For instance, a method combining magnetic solid-phase extraction with dispersive liquid-liquid microextraction has been developed for the pre-concentration of primary aromatic amines from paper samples prior to HPLC analysis. semanticscholar.org Isotope-dilution techniques, where a deuterated analog of the analyte is added to the sample as a surrogate standard, are often employed in GC-MS analysis to improve accuracy and precision. nih.gov

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of N,N-Dimethyl-4-nitrosoaniline

| Column | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) | UV/Vis or Mass Spectrometry (MS) | sielc.com |

Table 2: Gas Chromatography (GC) Methods for the Analysis of Related Nitroso and Aromatic Amine Compounds

| Technique | Sample Preparation | Detector | Application | Reference |

|---|---|---|---|---|

| GC-MS/MS | Liquid injection | Triple Quadrupole Mass Spectrometer | Nitrosamine impurities in drugs | restek.com |

| GC/MS-SIM (Isotope Dilution) | Methylene chloride extraction, concentration | Mass Spectrometer (Selected Ion Monitoring) | N-Nitrosodimethylamine in environmental aqueous samples | nih.gov |

| GC-NPD | Methylene chloride extraction | Nitrogen-Phosphorus Detector | Nitrosamines in wastewater | epa.gov |

Table 3: Sample Preparation Techniques for the Analysis of N,N-Dimethyl-4-nitrosoaniline and Related Compounds

| Technique | Matrix | Description | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Aqueous samples | Extraction and preconcentration of analytes from water using a solid sorbent. | epa.gov |

| Magnetic Solid-Phase Extraction (MSPE) combined with Dispersive Liquid-Liquid Microextraction (DLLME) | Paper samples | Pre-concentration of primary aromatic amines using magnetic nanoparticles and a microextraction technique. | semanticscholar.org |

Advanced Derivatives and Analogues Research

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of N,N-dimethyl-4-nitrosoaniline often begins with the nitrosation of N,N-dimethylaniline. A common laboratory-scale method involves dissolving N,N-dimethylaniline in concentrated hydrochloric acid, cooling the solution to below 0°C, and then slowly adding sodium nitrite (B80452). du.ac.in This process results in the precipitation of N,N-dimethyl-4-nitrosoaniline hydrochloride as yellow needles. du.ac.in The free base, a green crystalline solid, can be obtained by treating the hydrochloride salt with a base like sodium hydroxide. du.ac.in

Characterization of these derivatives relies on a suite of analytical techniques. The molecular formula and weight are confirmed by mass spectrometry, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular structure. nih.govresearchgate.net The physical properties, such as melting point and solubility, are also critical for characterization. chemimpex.com For instance, the hydrochloride salt has a melting point of 177°C, while the free base melts at 85-87°C. du.ac.ingoogle.com

One area of research focuses on creating polymeric derivatives. For example, chitosan (B1678972) has been reacted with 4-nitrosodimethylaniline through a condensation reaction to form an azo-chitosan-dimethylaniline polymer (Chs-DAN), a novel material with potential biological applications. researchgate.net

Table 1: Synthesis Parameters for N,N-Dimethyl-4-nitrosoaniline Hydrochloride

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N,N-dimethylaniline | Sodium nitrite | Conc. Hydrochloric Acid | < 8-10 | N,N-dimethyl-4-nitrosoaniline hydrochloride | 87 | du.ac.in |

The design of substituted nitrosoaniline analogues is a strategic endeavor to modulate the molecule's chemical properties. By introducing different functional groups at various positions on the aromatic ring, researchers can fine-tune the electronic and steric characteristics of the compound. For example, electron-donating groups are expected to increase the electron density on the nitroso moiety, potentially altering its reactivity, while electron-withdrawing groups would have the opposite effect. acs.org

The synthesis of these analogues can be achieved through various synthetic routes, starting from appropriately substituted anilines. chemicalbook.com The goal is to produce a library of compounds with systematically varied properties to study structure-activity relationships or to optimize the molecule for a specific application, such as in the synthesis of dyes or as ligands in coordination chemistry. chemimpex.comgoogle.com